molecular formula C23H22N4O3 B11581454 (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-ethylprop-2-enamide

(2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-ethylprop-2-enamide

Cat. No.: B11581454
M. Wt: 402.4 g/mol
InChI Key: FYUHHOBJZDBLAD-SFQUDFHCSA-N
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Description

(2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-ethylprop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a dimethylphenoxy group, and a pyrido[1,2-a]pyrimidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-ethylprop-2-enamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the cyano group and the dimethylphenoxy group. The final step involves the formation of the N-ethylprop-2-enamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-ethylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The dimethylphenoxy group can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with varying functional groups.

Scientific Research Applications

(2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-ethylprop-2-enamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-ethylprop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and pyrido[1,2-a]pyrimidin-4-one core are key functional groups that interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-ethylprop-2-enamide lies in its specific combination of functional groups and structural features. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

(E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-ethylprop-2-enamide

InChI

InChI=1S/C23H22N4O3/c1-5-25-21(28)17(13-24)12-18-22(30-19-10-6-8-14(2)16(19)4)26-20-15(3)9-7-11-27(20)23(18)29/h6-12H,5H2,1-4H3,(H,25,28)/b17-12+

InChI Key

FYUHHOBJZDBLAD-SFQUDFHCSA-N

Isomeric SMILES

CCNC(=O)/C(=C/C1=C(N=C2C(=CC=CN2C1=O)C)OC3=CC=CC(=C3C)C)/C#N

Canonical SMILES

CCNC(=O)C(=CC1=C(N=C2C(=CC=CN2C1=O)C)OC3=CC=CC(=C3C)C)C#N

Origin of Product

United States

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